molecular formula C21H28ClNOS B12744106 2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride CAS No. 87673-13-0

2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride

Cat. No.: B12744106
CAS No.: 87673-13-0
M. Wt: 378.0 g/mol
InChI Key: JMBWPWZQAZWMHL-UHFFFAOYSA-N
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Description

2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a dibenzoxepin core with a diethylaminoethylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-11-hydroxy-6,11-dihydrodibenz(b,e)oxepin with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the diethylaminoethylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dibenzoxepin derivatives.

Scientific Research Applications

2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
  • 2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-4-carboxylic acid

Uniqueness

Compared to similar compounds, 2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin hydrochloride exhibits unique properties due to the presence of the diethylaminoethylthio group. This functional group enhances its solubility and bioavailability, making it more effective in various applications.

Properties

CAS No.

87673-13-0

Molecular Formula

C21H28ClNOS

Molecular Weight

378.0 g/mol

IUPAC Name

N,N-diethyl-2-[(2-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C21H27NOS.ClH/c1-4-22(5-2)12-13-24-21-18-9-7-6-8-17(18)15-23-20-11-10-16(3)14-19(20)21;/h6-11,14,21H,4-5,12-13,15H2,1-3H3;1H

InChI Key

JMBWPWZQAZWMHL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)C.Cl

Origin of Product

United States

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